Sensory Activity of gamma-Glutamyl-valyl-glycine is 12.8-Fold Greater Than Glutathione (γ-Glu-Cys-Gly) in Standardized Sensory Evaluation
In a standardized sensory evaluation, γ-Glu-Val-Gly (35) at 0.01% concentration produced sensory activity equivalent to that of glutathione (γ-Glu-Cys-Gly, 36) at 0.128% concentration, establishing a 12.8-fold greater sensory activity for γ-Glu-Val-Gly relative to glutathione [1]. The taste recognition threshold concentration for γ-Glu-Val-Gly was 0.47 ppm, which is significantly higher than that of norvaline-containing analogs but serves as the benchmark for this specific tripeptide sequence [1]. This quantitative sensory potency difference is corroborated by CaSR activity assays, where γ-Glu-Val-Gly exhibited an EC50 of 4.22 µM in HEK-293 cells expressing CaSR, classifying it in the high-potency category (EC50 < 10 µM) among γ-glutamyl peptides [2].
| Evidence Dimension | Sensory activity (kokumi potency) |
|---|---|
| Target Compound Data | 0.01% γ-Glu-Val-Gly produces equivalent sensory response to 0.128% glutathione; threshold 0.47 ppm |
| Comparator Or Baseline | Glutathione (γ-Glu-Cys-Gly): 0.128% required for equivalent response; CaSR EC50 = 0.32 µM |
| Quantified Difference | 12.8-fold greater sensory activity for γ-Glu-Val-Gly vs. glutathione |
| Conditions | Sensory evaluation in standard solution; CaSR HEK-293 cell assay |
Why This Matters
The 12.8-fold potency advantage over glutathione enables lower use levels to achieve equivalent flavor enhancement, reducing ingredient cost-in-use and minimizing potential off-flavor contributions in sensitive formulations.
- [1] Miyaki T, Kawasaki H, Kuroda M, et al. Effect of a kokumi peptide, γ-glutamyl-valyl-glycine, on the sensory characteristics of chicken consommé. Flavour. 2015;4:17. View Source
- [2] Broadhead GK, Mun HC, Avlani VA, et al. Allosteric Modulation of the Calcium-sensing Receptor by γ-Glutamyl Peptides: Inhibition of PTH Secretion, Suppression of Intracellular cAMP Levels, and a Common Mechanism of Action with L-Amino Acids. J Biol Chem. 2011;286(11):8786-8797. View Source
